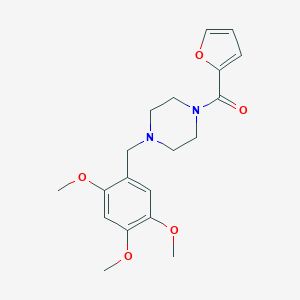
1-(2-Furoyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Furoyl)-4-(2,4,5-trimethoxybenzyl)piperazine, commonly known as FTP, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. FTP is a piperazine derivative that has shown promise in treating a variety of conditions, including cancer, neurodegenerative disorders, and inflammation.
Wirkmechanismus
The exact mechanism of action of FTP is not yet fully understood. However, studies have suggested that FTP may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, FTP may work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FTP has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective properties, FTP has been shown to have antioxidant effects, meaning that it may help to protect cells from damage caused by free radicals. Additionally, FTP has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FTP in lab experiments is that it is a synthetic compound, meaning that it can be easily synthesized and purified. Additionally, FTP has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using FTP in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are numerous future directions for research on FTP. One area of interest is in the development of novel cancer treatments that incorporate FTP. Additionally, further research is needed to fully understand the mechanism of action of FTP, which may lead to the development of new therapeutic applications. Finally, research is needed to determine the long-term safety and efficacy of FTP in humans.
Synthesemethoden
FTP can be synthesized using a variety of methods. One common method involves the reaction of 2,4,5-trimethoxybenzaldehyde and furoyl chloride in the presence of piperazine. This reaction results in the formation of FTP, which can then be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
FTP has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research has been in the treatment of cancer. Studies have shown that FTP can inhibit the growth of cancer cells in vitro and in vivo. Additionally, FTP has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease. Other studies have suggested that FTP may have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis.
Eigenschaften
Produktname |
1-(2-Furoyl)-4-(2,4,5-trimethoxybenzyl)piperazine |
|---|---|
Molekularformel |
C19H24N2O5 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
furan-2-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H24N2O5/c1-23-16-12-18(25-3)17(24-2)11-14(16)13-20-6-8-21(9-7-20)19(22)15-5-4-10-26-15/h4-5,10-12H,6-9,13H2,1-3H3 |
InChI-Schlüssel |
RGRNZTOZTCLVQK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CO3)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CO3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B248671.png)


methanone](/img/structure/B248689.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248690.png)
![5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248691.png)


![1-(2-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248711.png)

methanone](/img/structure/B248713.png)


